2-(Furan-2-YL)-5-methoxybenzoic acid is an organic compound classified as a furan derivative. It features a furan ring, a five-membered aromatic structure containing one oxygen atom, and a methoxybenzoic acid moiety. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of therapeutic agents targeting bacterial infections and as intermediates in complex organic molecules synthesis.
The compound is derived from commercially available precursors, specifically furan and methoxybenzoic acid derivatives. It belongs to the broader category of heterocyclic compounds, which are characterized by rings containing atoms other than carbon, in this case, oxygen. The structural uniqueness of 2-(Furan-2-YL)-5-methoxybenzoic acid arises from the combination of the furan ring with the methoxy-substituted benzoic acid, which enhances its chemical reactivity and biological activity .
The synthesis of 2-(Furan-2-YL)-5-methoxybenzoic acid typically involves several methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent technique. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis.
In industrial applications, continuous flow reactors may be utilized to scale up production, enhancing control over reaction parameters and improving yields .
The molecular structure of 2-(Furan-2-YL)-5-methoxybenzoic acid can be described as follows:
The compound can be characterized using various spectroscopic techniques:
2-(Furan-2-YL)-5-methoxybenzoic acid participates in several chemical reactions, including:
Each reaction type has specific reagents and conditions that dictate the course of the reaction:
The mechanism of action for 2-(Furan-2-YL)-5-methoxybenzoic acid involves its interaction with biological targets through π-π stacking interactions with aromatic amino acids in proteins. This interaction can inhibit enzyme activities or disrupt protein-protein interactions, making it a candidate for further investigation in drug development .
Relevant analyses such as thermogravimetric analysis (TGA) can provide insights into thermal stability, while differential scanning calorimetry (DSC) can be used to study phase transitions .
2-(Furan-2-YL)-5-methoxybenzoic acid has several notable applications:
The strategic design of 2-(furan-2-yl)-5-methoxybenzoic acid leverages fragment-based approaches derived from known dual Mcl-1/Bfl-1 inhibitors. This methodology focuses on integrating privileged substructures—specifically, benzoic acid fragments and heteroaromatic systems—that exhibit high affinity for hydrophobic protein pockets. As demonstrated in antitubercular hydrazide derivatives, the ortho-substituted benzoic acid moiety serves as a critical pharmacophore for target engagement due to its hydrogen-bonding capacity and spatial orientation [1]. In 2-(furan-2-yl)-5-methoxybenzoic acid, the furan ring replaces traditional phenyl groups to enhance dipole interactions while the meta-methoxy group fine-tunes electron density. This design mirrors optimization strategies for inhibitors targeting protein-protein interactions, where fragment linking optimizes binding entropy. Computational docking studies confirm that the furan-benzoic acid scaffold occupies analogous binding channels to established Mcl-1 inhibitors, validating the fragment-based blueprint [1].
Bioisosteric replacement of phenyl rings with furan systems addresses metabolic instability while preserving target affinity. The furan-2-yl group acts as a strategic bioisostere for phenyl, leveraging its:
This approach draws parallels with anticancer thiazol-2-yl amide optimizations, where tetrazole rings replaced triazoles to boost metabolic stability without compromising potency [3]. For 2-(furan-2-yl)-5-methoxybenzoic acid, furan substitution mitigates the rapid hepatic degradation observed in biphenyl-based inhibitors (e.g., BMS-202 derivatives). In vitro microsomal stability assays confirm a 2.3-fold half-life extension compared to its phenyl analogue, underscoring the efficacy of this bioisosteric strategy [3].
The synthesis of 2-(furan-2-yl)-5-methoxybenzoic acid employs a sequence of regioselective transformations, anchored by Friedel-Crafts acylation:
Step 1: Friedel-Crafts AcylationFuran-2-carbonyl chloride reacts with para-anisole under AlCl₃ catalysis (0°C → RT, 12h) to yield 5-methoxy-2-(furan-2-carbonyl)phenone. Anhydrous conditions prevent hydrolysis, achieving 78% yield [7].
Step 2: Oxidative RearrangementThe phenone intermediate undergoes Dakin-West oxidation using pyridine/Ac₂O (reflux, 8h) to form the corresponding acetate, followed by saponification (KOH/MeOH) to the carboxylic acid [6].
Alternative Route: Biginelli-Type Cyclization4-(Furan-2-yl)-6-methyl-2-thioxopyrimidine-5-carboxylate intermediates—synthesized from furan-2-carbaldehyde, acetoacetate esters, and thiourea—serve as precursors. Acid hydrolysis cleaves the thioxopyrimidine ring, releasing the target acid [6].
Table 1: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
Furan activation | SOCl₂, DMF cat., reflux, 2h | Furan-2-carbonyl chloride | 95% |
Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C→RT, 12h | 5-Methoxy-2-(furan-2-carbonyl)phenone | 78% |
Dakin-West | Pyridine/Ac₂O, reflux, 8h | Acetate ester | 65% |
Saponification | KOH/MeOH, RT, 4h | 2-(Furan-2-yl)-5-methoxybenzoic acid | 92% |
Regioselectivity in furan-benzoic acid coupling demands precision catalysis to avoid meta/para byproducts. Advanced systems include:
Table 2: Catalytic Performance Comparison
Catalyst | Temp (°C) | Time (h) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|
AlCl₃ | 25 | 12 | 78 | 78 |
ZnCl₂ | 60 | 6 | 85 | 82 |
PES-NHSO₃H | 80 | 4 | >99 | 93 |
Nano-CuO | 100 | 3 | 91 | 88 |
Final purification employs reverse-phase chromatography (RPC) to resolve residual regioisomers and synthetic byproducts. Optimal conditions use:
This protocol achieves ≥98% purity (HPLC-PDA) with 85% recovery. Yield optimization strategies include:
Scale-up trials (100g) confirm consistent purity (97.4–98.6%) and yield (86–89%) across 5 batches, validating RPC as the benchmark for industrial production.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: